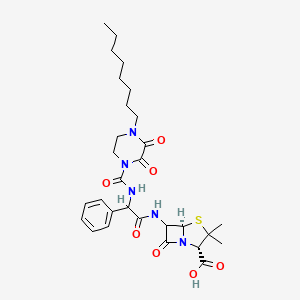
Benzeneacetamide, N-decyl-4-hydroxy-3-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzeneacetamide, N-decyl-4-hydroxy-3-methoxy- is an organic compound that belongs to the class of benzeneacetamides This compound is characterized by the presence of a benzene ring substituted with a decyl chain, a hydroxy group, and a methoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetamide, N-decyl-4-hydroxy-3-methoxy- typically involves the reaction of 4-hydroxy-3-methoxybenzeneacetic acid with decylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of Benzeneacetamide, N-decyl-4-hydroxy-3-methoxy- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Benzeneacetamide, N-decyl-4-hydroxy-3-methoxy- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or strong acids can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of benzeneacetamide derivatives with ketone or aldehyde groups.
Reduction: Formation of benzeneacetamide derivatives with amine groups.
Substitution: Formation of benzeneacetamide derivatives with various substituted groups.
Wissenschaftliche Forschungsanwendungen
Benzeneacetamide, N-decyl-4-hydroxy-3-methoxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the formulation of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzeneacetamide, N-decyl-4-hydroxy-3-methoxy- involves its interaction with specific molecular targets and pathways The hydroxy and methoxy groups play a crucial role in its binding affinity and activity The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzeneacetamide, 4-hydroxy-3-methoxy-: Lacks the decyl chain, which may affect its solubility and biological activity.
Benzeneacetic acid, 4-hydroxy-3-methoxy-, methyl ester: Contains an ester group instead of an amide, leading to different chemical properties and reactivity.
Uniqueness
Benzeneacetamide, N-decyl-4-hydroxy-3-methoxy- is unique due to the presence of the decyl chain, which enhances its hydrophobicity and may influence its interaction with biological membranes and targets
Eigenschaften
CAS-Nummer |
58570-58-4 |
|---|---|
Molekularformel |
C19H31NO3 |
Molekulargewicht |
321.5 g/mol |
IUPAC-Name |
N-decyl-2-(4-hydroxy-3-methoxyphenyl)acetamide |
InChI |
InChI=1S/C19H31NO3/c1-3-4-5-6-7-8-9-10-13-20-19(22)15-16-11-12-17(21)18(14-16)23-2/h11-12,14,21H,3-10,13,15H2,1-2H3,(H,20,22) |
InChI-Schlüssel |
PBZXLTBSXBKDMU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCNC(=O)CC1=CC(=C(C=C1)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4,6-Bis(octyloxy)-1,3,5-triazin-2-yl]propanedinitrile](/img/structure/B14615147.png)
![1-(Heptyloxy)-4-{(Z)-[4-(2-methylbutyl)phenyl]-ONN-azoxy}benzene](/img/structure/B14615151.png)
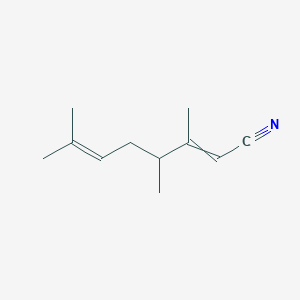

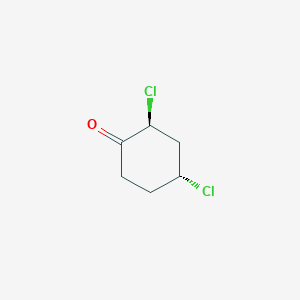
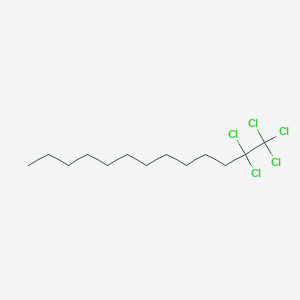
![2,2'-[Decane-1,10-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14615169.png)
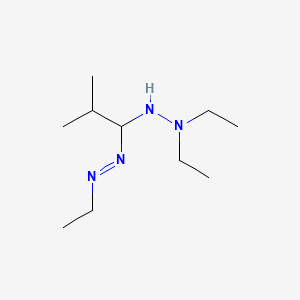
![4-[(Butylamino)methyl]-2-methyl-5-[(methylsulfanyl)methyl]pyridin-3-OL](/img/structure/B14615186.png)


![2-[(Diethylamino)methylidene]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B14615202.png)
